![molecular formula C13H13BrN4O4 B280042 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B280042.png)
4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and pulmonary functions, making BAY 73-6691 a promising drug candidate for the treatment of various cardiovascular and pulmonary diseases.
Mécanisme D'action
4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 exerts its pharmacological effects by inhibiting sGC, which is a key enzyme in the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. NO is a potent vasodilator that is produced by endothelial cells and acts on sGC to stimulate the production of cGMP, which in turn promotes vasodilation and reduces vascular tone. By inhibiting sGC, 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 reduces the production of cGMP, leading to vasoconstriction and increased vascular tone.
Biochemical and Physiological Effects:
4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 has been shown to have a number of biochemical and physiological effects, including vasodilation, reduction of pulmonary vascular resistance, improvement of right ventricular function, and reduction of myocardial fibrosis. It has also been shown to improve exercise capacity and quality of life in patients with pulmonary hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 is its high selectivity for sGC, which reduces the risk of off-target effects and toxicity. However, its potency and selectivity also make it difficult to use in certain experimental settings, where a less potent and more promiscuous inhibitor may be more suitable. Additionally, 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 is not suitable for use in clinical trials due to its poor pharmacokinetic properties, including low oral bioavailability and short half-life.
Orientations Futures
There are several possible future directions for research on 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 and its potential therapeutic applications. One area of interest is the development of more potent and selective sGC inhibitors, which may have improved pharmacokinetic properties and greater therapeutic potential. Another area of interest is the investigation of the effects of sGC inhibition on other physiological systems, such as the immune system and the nervous system. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of sGC inhibitors in various disease states.
Méthodes De Synthèse
The synthesis of 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 involves several steps, starting with the reaction of 2-methoxy-4-nitrobenzaldehyde with ethyl acetoacetate to form 2-ethoxy-4-nitrophenol. This is then reacted with hydrazine hydrate to form 2-ethoxy-4-nitrophenylhydrazine, which is further reacted with 4-bromo-1H-pyrazole-3-carboxylic acid to form 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691.
Applications De Recherche Scientifique
4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease (COPD). In preclinical studies, 4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)-1H-pyrazole-3-carboxamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and improve right ventricular function in animal models of pulmonary hypertension. It has also been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure.
Propriétés
Formule moléculaire |
C13H13BrN4O4 |
---|---|
Poids moléculaire |
369.17 g/mol |
Nom IUPAC |
4-bromo-1-ethyl-N-(2-methoxy-4-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrN4O4/c1-3-17-7-9(14)12(16-17)13(19)15-10-5-4-8(18(20)21)6-11(10)22-2/h4-7H,3H2,1-2H3,(H,15,19) |
Clé InChI |
WXLGCCFRFVYARH-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br |
SMILES canonique |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.